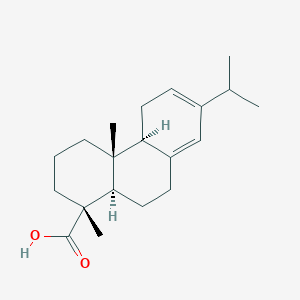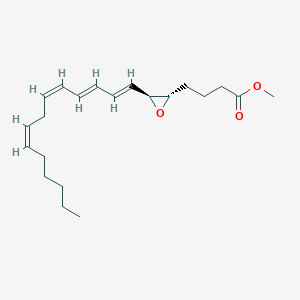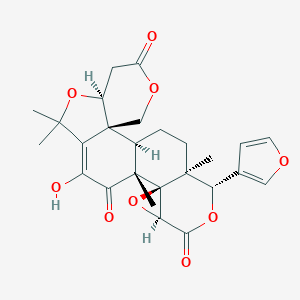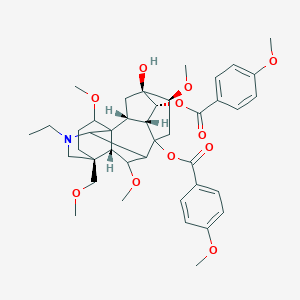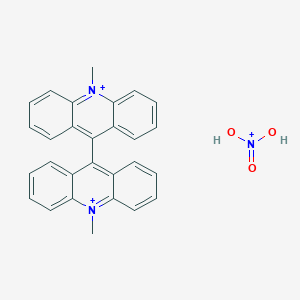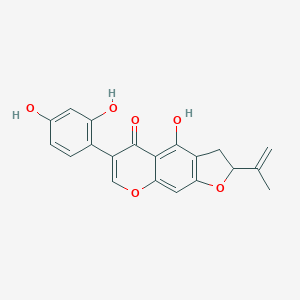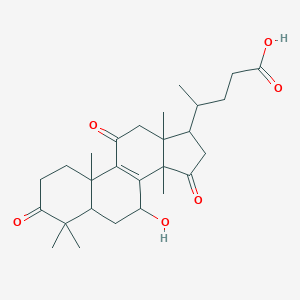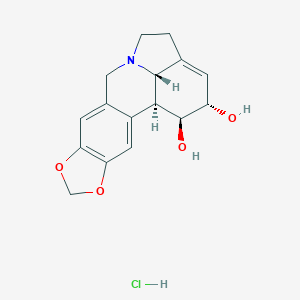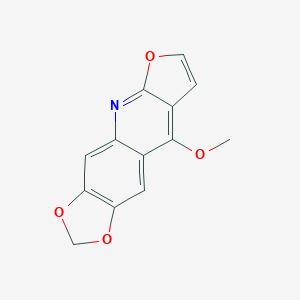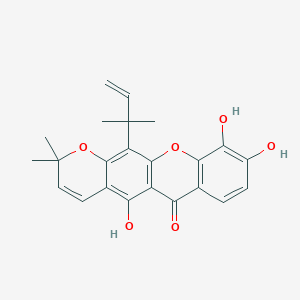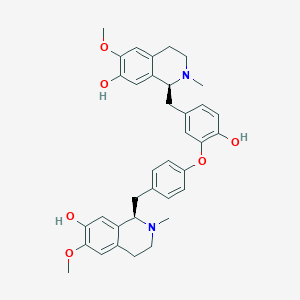
Berbamunine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berbamunine is a bisbenzylisoquinoline alkaloid found in various species of the Berberis genus. It is a bioactive compound known for its pharmacological properties, including antimicrobial and anticancer activities. This compound is structurally characterized by two benzylisoquinoline units linked by an ether bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Berbamunine can be synthesized through the coupling of (S)-N-methylcoclaurine and ®-N-methylcoclaurine. The reaction is catalyzed by the enzyme this compound synthase (CYP80A1), which facilitates the regio- and stereo-selective C–O coupling of the two benzylisoquinoline units . The reaction conditions typically involve the presence of NADPH, oxygen, and specific pH conditions to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advances in biotechnology and synthetic biology have enabled the production of this compound in microbial systems. By engineering microorganisms to express the necessary biosynthetic enzymes, it is possible to produce this compound in a more controlled and scalable manner .
Analyse Des Réactions Chimiques
Types of Reactions
Berbamunine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the benzylisoquinoline units, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to introduce new functional groups.
Major Products Formed
Oxidation: Berbamuninium (dicationic form)
Reduction: Modified benzylisoquinoline derivatives
Substitution: Functionalized this compound derivatives
Applications De Recherche Scientifique
Mécanisme D'action
Berbamunine exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: This compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and modulates immune cell activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: Another bisbenzylisoquinoline alkaloid with antimicrobial and anticancer properties.
Berbamine: A structurally similar compound with higher content in certain Berberis species.
Magnoline: A bisbenzylisoquinoline alkaloid isolated from Magnolia fuscata.
Uniqueness
Berbamunine is unique due to its specific biosynthetic pathway and the regio- and stereo-selective coupling of its benzylisoquinoline units. Its distinct structural features contribute to its unique pharmacological properties, differentiating it from other bisbenzylisoquinoline alkaloids .
Propriétés
Numéro CAS |
6859-66-1 |
|---|---|
Formule moléculaire |
C36H40N2O6 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(1R)-1-[[4-[2-hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1 |
Clé InChI |
FDABVSXGAMFQQH-IHLOFXLRSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |
Synonymes |
magnoline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


